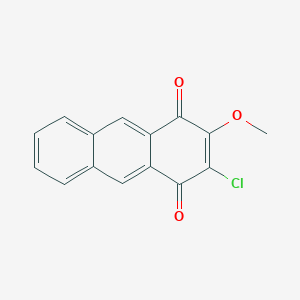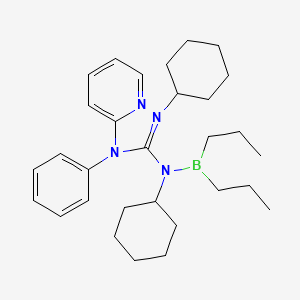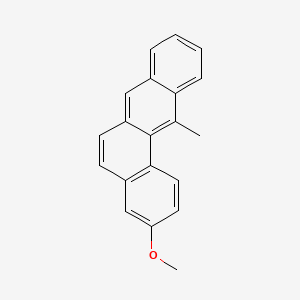![molecular formula C11H14NO7P B14319867 5-[hydroxy-(4-nitrophenoxy)phosphoryl]pentanoic Acid CAS No. 107099-17-2](/img/structure/B14319867.png)
5-[hydroxy-(4-nitrophenoxy)phosphoryl]pentanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[hydroxy-(4-nitrophenoxy)phosphoryl]pentanoic acid is a complex organic compound with the molecular formula C₁₁H₁₄NO₇P This compound is characterized by the presence of a hydroxy group, a nitrophenoxy group, and a phosphoryl group attached to a pentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[hydroxy-(4-nitrophenoxy)phosphoryl]pentanoic acid typically involves multiple steps, starting with the preparation of the nitrophenoxy and phosphoryl intermediates. One common method includes the nitration of phenol to produce 4-nitrophenol, followed by its reaction with phosphorus oxychloride to form 4-nitrophenoxyphosphoryl chloride. This intermediate is then reacted with pentanoic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and phosphorylation processes, utilizing advanced reactors and purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-[hydroxy-(4-nitrophenoxy)phosphoryl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phosphoryl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed.
Major Products Formed
Oxidation: Formation of 5-[oxo-(4-nitrophenoxy)phosphoryl]pentanoic acid.
Reduction: Formation of 5-[hydroxy-(4-aminophenoxy)phosphoryl]pentanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-[hydroxy-(4-nitrophenoxy)phosphoryl]pentanoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 5-[hydroxy-(4-nitrophenoxy)phosphoryl]pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and nitrophenoxy groups can form hydrogen bonds and electrostatic interactions with active sites, while the phosphoryl group can participate in phosphorylation reactions, modulating the activity of target proteins and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[hydroxy-(4-aminophenoxy)phosphoryl]pentanoic acid: Similar structure but with an amino group instead of a nitro group.
5-[hydroxy-(4-methylphenoxy)phosphoryl]pentanoic acid: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
5-[hydroxy-(4-nitrophenoxy)phosphoryl]pentanoic acid is unique due to the presence of the nitrophenoxy group, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds cannot.
Propriétés
Numéro CAS |
107099-17-2 |
|---|---|
Formule moléculaire |
C11H14NO7P |
Poids moléculaire |
303.20 g/mol |
Nom IUPAC |
5-[hydroxy-(4-nitrophenoxy)phosphoryl]pentanoic acid |
InChI |
InChI=1S/C11H14NO7P/c13-11(14)3-1-2-8-20(17,18)19-10-6-4-9(5-7-10)12(15)16/h4-7H,1-3,8H2,(H,13,14)(H,17,18) |
Clé InChI |
XVVZSEXTAACTPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(CCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(4-Propoxyphenyl)propan-2-yl]phenol](/img/structure/B14319785.png)



![{[(6-Iodo-3-methylhexyl)oxy]methyl}benzene](/img/structure/B14319807.png)

![2-[(2-Methyl-1H-indol-3-yl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14319825.png)
![7,8-Dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14319828.png)

![2-Hydroxy-5-{1-[2-(1-phenylethyl)phenyl]ethyl}benzoic acid](/img/structure/B14319849.png)
![2-[(15-Bromopentadecyl)oxy]oxane](/img/structure/B14319853.png)
![2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid](/img/structure/B14319858.png)

